molecular formula C19H27N5O4 B1531217 Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate CAS No. 1260939-66-9

Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate

Cat. No.: B1531217
CAS No.: 1260939-66-9
M. Wt: 389.4 g/mol
InChI Key: XFPJIJZEGZGWAE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C19H27N5O4 and a molecular weight of 389.45 g/mol

Mechanism of Action

Target of Action

Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate is primarily known to target α-1-adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, mediating the body’s ‘fight or flight’ response.

Mode of Action

The compound interacts with its targets, the α-1-adrenergic receptors, by binding to them. This binding can inhibit the receptors, blocking the action of naturally occurring neurotransmitters like norepinephrine

Biochemical Pathways

The inhibition of α-1-adrenergic receptors affects several biochemical pathways. Primarily, it can lead to the relaxation of smooth muscle in blood vessels, resulting in vasodilation . This can affect blood pressure and heart rate. The downstream effects of these changes on other biochemical pathways are complex and interconnected, and further study is needed to fully elucidate them.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the quinazoline core. The process may include:

  • Condensation reactions: to form the quinazoline ring.

  • Amination: to introduce the amino group at the 4-position.

  • Methylation: to add methoxy groups at the 6- and 7-positions.

  • Piperazine formation: to incorporate the piperazine ring.

  • Carbonylation: to attach the tert-butyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to a nitro group.

  • Reduction: Reduction of nitro groups to amino groups.

  • Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents like tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of various substituted quinazolines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, it can serve as a tool for studying enzyme inhibition, receptor binding, and other biochemical processes.

Industry: In the chemical industry, it can be used as an intermediate in the synthesis of various products, including dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Quinazoline derivatives: Other quinazoline-based compounds with similar structures and biological activities.

  • Piperazine derivatives: Compounds containing the piperazine ring with various substituents.

This compound represents a versatile and valuable tool in scientific research and industrial applications, with ongoing studies to further explore its full potential.

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Properties

IUPAC Name

tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O4/c1-19(2,3)28-18(25)24-8-6-23(7-9-24)17-21-13-11-15(27-5)14(26-4)10-12(13)16(20)22-17/h10-11H,6-9H2,1-5H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPJIJZEGZGWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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